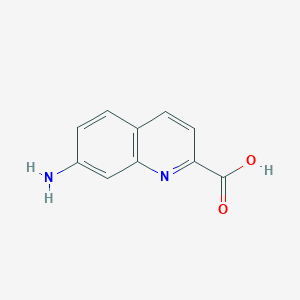

7-Aminoquinoline-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

7-aminoquinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-7-3-1-6-2-4-8(10(13)14)12-9(6)5-7/h1-5H,11H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVRMARFHABQOAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=N2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80626747 | |

| Record name | 7-Aminoquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106139-28-0 | |

| Record name | 7-Aminoquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 7-Aminoquinoline-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. Among the vast library of quinoline derivatives, 7-Aminoquinoline-2-carboxylic acid stands out as a key building block for the synthesis of novel compounds with potential applications in drug discovery. The strategic placement of an amino group at the 7-position and a carboxylic acid at the 2-position imparts unique electronic and steric properties, influencing its reactivity and biological interactions. This technical guide provides a comprehensive overview of the chemical properties of this compound, offering insights into its synthesis, reactivity, and spectral characteristics, to empower researchers in their drug development endeavors.

Physicochemical Properties

Molecular Structure and Key Physicochemical Data

The structure of this compound features a quinoline core with an electron-donating amino group (-NH₂) at the C7 position and an electron-withdrawing carboxylic acid group (-COOH) at the C2 position. This substitution pattern significantly influences the electron density distribution within the aromatic system and the overall polarity of the molecule.

Table 1: Predicted Physicochemical Properties of this compound and Related Analogues

| Property | This compound (Predicted) | Quinoline-2-carboxylic acid[1] | 7-Aminoquinoline[2] |

| Molecular Formula | C₁₀H₈N₂O₂ | C₁₀H₇NO₂ | C₉H₈N₂ |

| Molecular Weight | 188.18 g/mol | 173.17 g/mol | 144.17 g/mol |

| Appearance | Likely a crystalline solid | Off-white or yellow powder | Yellow crystalline solid |

| Melting Point (°C) | Not available | 156 | Not available |

| pKa | Estimated to have at least two pKa values (one for the carboxylic acid and one for the protonated amino group/quinoline nitrogen) | Data available in IUPAC Digitized pKa Dataset | 6.60 ± 0.14 (Predicted) |

| Solubility | Expected to have moderate solubility in polar organic solvents and limited solubility in water, with solubility being pH-dependent. | 14,000 mg/L in water at 25 °C | Sparingly soluble in water |

Note: The properties for this compound are estimations based on the properties of its parent structures and general chemical principles.

Solubility and pKa Considerations

The presence of both an acidic carboxylic acid group and a basic amino group, in addition to the quinoline nitrogen, makes this compound an amphoteric molecule. Its solubility is therefore expected to be highly dependent on the pH of the medium.

-

In acidic solutions: The amino group and the quinoline nitrogen will be protonated, forming a cationic species that is likely to be more soluble in aqueous solutions.

-

In basic solutions: The carboxylic acid will be deprotonated, forming an anionic carboxylate, which should also exhibit increased aqueous solubility.

-

At the isoelectric point (pI): The molecule will exist as a zwitterion with a net neutral charge, at which point its aqueous solubility is expected to be at a minimum.

The pKa of the carboxylic acid group is anticipated to be lower (more acidic) than that of a simple benzoic acid due to the electron-withdrawing nature of the quinoline ring. Conversely, the basicity of the amino group and the quinoline nitrogen will also be influenced by the electronic effects of the other substituents.

Synthesis of this compound

Retrosynthetic Analysis and Proposed Synthetic Strategy

A plausible retrosynthetic analysis suggests that this compound could be synthesized from a suitably substituted 2-aminobenzaldehyde derivative and a pyruvate equivalent.

Caption: Retrosynthetic approach for this compound.

Hypothetical Step-by-Step Synthesis Protocol (Friedländer Annulation)

This protocol is a hypothetical adaptation of the Friedländer synthesis and would require experimental optimization.

Step 1: Condensation and Cyclization

-

In a round-bottom flask, dissolve 1 equivalent of 4-nitro-2-aminobenzaldehyde and 1.2 equivalents of pyruvic acid in a suitable solvent such as ethanol or acetic acid.

-

Add a catalytic amount of a base (e.g., piperidine or sodium hydroxide) or acid (e.g., p-toluenesulfonic acid), as the Friedländer reaction can be catalyzed by either.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The product, 7-nitroquinoline-2-carboxylic acid, may precipitate out of solution. If not, the solvent can be removed under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Step 2: Reduction of the Nitro Group

-

Dissolve the synthesized 7-nitroquinoline-2-carboxylic acid in a suitable solvent (e.g., ethanol, methanol, or acetic acid).

-

Add a reducing agent. A common method for nitro group reduction is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternatively, metal/acid combinations such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl) can be used.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

After the reaction is complete, filter off the catalyst (if using Pd/C) or neutralize the acid and filter off the metal salts.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

Purify the final product by recrystallization or column chromatography.

Caption: Proposed synthetic workflow for this compound.

Spectral Properties

Specific spectral data for this compound is not available. However, the expected spectral characteristics can be predicted based on the functional groups present and data from analogous compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinoline ring and the exchangeable protons of the amino and carboxylic acid groups. The aromatic region will likely display a complex pattern of doublets and triplets. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift (typically >10 ppm). The amino protons will also likely appear as a broad singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show signals for the ten carbon atoms of the molecule. The carbonyl carbon of the carboxylic acid is expected to have a characteristic chemical shift in the range of 165-185 ppm. The aromatic carbons will appear in the typical downfield region for aromatic compounds.

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present. Key expected absorption bands include:

-

O-H stretch (carboxylic acid): A very broad band in the region of 3300-2500 cm⁻¹.[5]

-

N-H stretch (amino group): One or two sharp to moderately broad peaks in the region of 3500-3300 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong, sharp absorption band in the region of 1760-1690 cm⁻¹.[5]

-

C=C and C=N stretches (aromatic ring): Multiple bands in the 1600-1450 cm⁻¹ region.

-

C-O stretch (carboxylic acid): A band in the 1320-1210 cm⁻¹ region.[5]

Mass Spectrometry

In mass spectrometry, the molecular ion peak corresponding to the molecular weight of this compound (188.18 g/mol ) would be expected. Common fragmentation patterns for carboxylic acids include the loss of the carboxylic acid group (-COOH, 45 Da) or carbon dioxide (-CO₂, 44 Da).[6] Further fragmentation of the quinoline ring could also be observed.

Chemical Reactivity

The chemical reactivity of this compound is governed by the interplay of the electron-donating amino group, the electron-withdrawing carboxylic acid group, and the inherent reactivity of the quinoline ring system.

Reactivity of the Quinoline Ring

-

Electrophilic Aromatic Substitution: The quinoline ring is generally less reactive towards electrophilic substitution than benzene due to the electron-withdrawing effect of the nitrogen atom. However, the presence of the strongly activating amino group at the 7-position will direct electrophiles to the ortho and para positions relative to the amino group (C6 and C8). Electrophilic substitution will likely occur on the benzene ring portion of the quinoline system.[7]

-

Nucleophilic Aromatic Substitution: The pyridine ring of the quinoline system is susceptible to nucleophilic attack, particularly at the C2 and C4 positions, especially if a good leaving group is present. The presence of the carboxylic acid at C2 will influence the reactivity at this position.

Reactivity of the Carboxylic Acid Group

The carboxylic acid group can undergo typical reactions of this functional group, including:

-

Esterification: Reaction with an alcohol in the presence of an acid catalyst to form the corresponding ester.[8]

-

Amide Formation: Reaction with an amine, often requiring an activating agent like dicyclohexylcarbodiimide (DCC), to form an amide.[9]

-

Reduction: Reduction with a strong reducing agent like lithium aluminum hydride (LiAlH₄) to yield the corresponding primary alcohol, (7-aminoquinolin-2-yl)methanol.

Reactivity of the Amino Group

The amino group can undergo reactions typical of aromatic amines, such as:

-

Acylation: Reaction with an acyl chloride or anhydride to form an amide.

-

Alkylation: Reaction with an alkyl halide.

-

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in various subsequent reactions (e.g., Sandmeyer reaction).

Caption: Reactivity map of this compound.

Applications in Drug Discovery and Development

The 7-aminoquinoline scaffold is a well-established pharmacophore, most notably found in antimalarial drugs like chloroquine. The presence of the carboxylic acid group at the 2-position provides a handle for further chemical modification, allowing for the generation of diverse libraries of compounds for biological screening. Derivatives of quinoline-2-carboxylic acid have been investigated for a range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[10] The unique substitution pattern of this compound makes it a valuable starting material for the development of novel therapeutic agents targeting a variety of diseases.

Conclusion

This compound is a versatile and valuable building block in medicinal chemistry. While specific experimental data for this compound is limited, its chemical properties can be reasonably predicted based on the well-understood chemistry of its constituent functional groups and related quinoline derivatives. This technical guide provides a foundational understanding of its synthesis, spectral characteristics, and reactivity, which will be instrumental for researchers and scientists working on the design and development of novel quinoline-based therapeutic agents. Further experimental investigation into the properties of this compound is warranted to fully unlock its potential in drug discovery.

References

- 1. Quinaldic Acid | C10H7NO2 | CID 7124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chempap.org [chempap.org]

- 3. Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. webpages.iust.ac.ir [webpages.iust.ac.ir]

- 5. A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quinolonecarboxylic acids. 2. Synthesis and antibacterial evaluation of 7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1,4]benzothiazine-6-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]

- 10. researchgate.net [researchgate.net]

photophysical properties of 7-aminoquinoline derivatives

An In-depth Technical Guide to the Photophysical Properties of 7-Aminoquinoline Derivatives

This technical guide provides a comprehensive overview of the photophysical properties of 7-aminoquinoline derivatives, a class of heterocyclic compounds with significant applications in drug development and bioimaging.[1] The guide delves into the core principles governing their electronic absorption and fluorescence emission, exploring the influence of structural modifications and environmental factors such as solvent polarity and pH. Key photophysical phenomena, including Intramolecular Charge Transfer (ICT), Excited-State Proton Transfer (ESPT), and Twisted Intramolecular Charge Transfer (TICT), are discussed in detail. Furthermore, this guide presents standardized experimental protocols for the synthesis of 7-aminoquinoline derivatives and the characterization of their photophysical properties, including the determination of fluorescence quantum yields and lifetimes. The information is tailored for researchers, scientists, and drug development professionals, aiming to provide both foundational knowledge and practical insights into the application of these versatile fluorescent molecules.

Introduction: The Significance of 7-Aminoquinoline Derivatives

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, renowned for their diverse pharmacological activities and unique optical properties.[1] Among these, 7-aminoquinoline derivatives have emerged as particularly valuable due to their pronounced fluorescence characteristics, which are highly sensitive to their local environment.[1][2] This sensitivity makes them exceptional candidates for fluorescent probes in biological systems, enabling the visualization and tracking of cellular components and processes.[1][2]

The core structure of 7-aminoquinoline, featuring an electron-donating amino group at the 7-position, facilitates a phenomenon known as Intramolecular Charge Transfer (ICT) upon photoexcitation.[1] This process, where electron density is redistributed from the donor (amino group) to an acceptor region of the molecule, is fundamental to their photophysical behavior and is responsible for many of their desirable properties, including large Stokes shifts and solvatochromism.[1]

In the context of drug development, the fluorescent properties of 7-aminoquinolines are leveraged for various applications, including:

-

Bioimaging: Their ability to specifically localize in cellular organelles, such as the Golgi apparatus, allows for high-resolution imaging of cellular dynamics.[1]

-

Sensing: Their fluorescence can be modulated by interactions with specific analytes, making them effective sensors for ions and small molecules.[3]

-

Therapeutic Agents: The quinoline nucleus is a key component in a number of therapeutic agents, and understanding their photophysical properties can provide insights into their mechanisms of action and potential for photodynamic therapy.[4][5][6][7][8][9][10]

This guide aims to provide a detailed exploration of the factors that govern the photophysical properties of 7-aminoquinoline derivatives and to equip researchers with the knowledge to design and utilize these powerful molecular tools.

Theoretical Framework: Understanding the Photophysics

The photophysical behavior of 7-aminoquinoline derivatives is governed by the interplay of their electronic structure and the surrounding environment. Upon absorption of a photon, the molecule is promoted to an excited electronic state. The subsequent de-excitation pathways determine the observed fluorescence properties.

Jablonski Diagram and Electronic Transitions

The Jablonski diagram provides a visual representation of the electronic states of a molecule and the transitions between them.

Caption: A simplified Jablonski diagram illustrating the key photophysical processes.

-

Absorption: The molecule absorbs a photon, transitioning from the ground state (S₀) to a higher singlet excited state (S₁ or S₂). This is a rapid process, occurring on the femtosecond timescale.

-

Vibrational Relaxation and Internal Conversion: The excited molecule quickly relaxes to the lowest vibrational level of the S₁ state through non-radiative processes.

-

Fluorescence: The molecule returns to the ground state by emitting a photon. This radiative decay is the source of the observed fluorescence.

-

Intersystem Crossing: The molecule can transition from a singlet excited state to a triplet excited state (T₁). This is a spin-forbidden process and is generally less probable than fluorescence.

-

Phosphorescence: The molecule in the triplet state can return to the ground state by emitting a photon. This process is also spin-forbidden and typically has a much longer lifetime than fluorescence.

-

Non-radiative Decay: The excited state energy can be dissipated as heat through various non-radiative pathways, competing with fluorescence.

Intramolecular Charge Transfer (ICT)

A key feature of many 7-aminoquinoline derivatives is the presence of an electron-donating group (the amino group) and an electron-accepting part of the quinoline ring system.[1] This "push-pull" electronic structure leads to a significant redistribution of electron density upon excitation, a process known as Intramolecular Charge Transfer (ICT).[1]

The ICT state is more polar than the ground state. Consequently, the energy of the ICT state is highly sensitive to the polarity of the solvent. In polar solvents, the ICT state is stabilized, leading to a red-shift (bathochromic shift) in the fluorescence emission spectrum.[1] This phenomenon, known as solvatochromism , is a hallmark of ICT-exhibiting fluorophores.[1][11][12][13]

The efficiency of the ICT process can be tuned by modifying the electron-donating and -accepting strengths of the substituents on the quinoline core.[1] For instance, introducing a strong electron-withdrawing group, such as a trifluoromethyl group, can enhance the ICT character and lead to larger Stokes shifts.[1]

Excited-State Proton Transfer (ESPT)

In protic solvents, 7-aminoquinoline derivatives can undergo Excited-State Proton Transfer (ESPT).[14][15] In the excited state, the basicity of the quinoline nitrogen and the acidity of the amino proton can change significantly. This can lead to the transfer of a proton, often mediated by solvent molecules, from the amino group to the quinoline nitrogen.[14][15]

ESPT results in the formation of a tautomeric species with a distinct emission spectrum, often appearing as a new, red-shifted emission band.[15] The efficiency of ESPT is influenced by the acidity and basicity of the donor and acceptor sites, as well as the hydrogen-bonding properties of the solvent.[14][15]

Caption: Schematic of the Excited-State Proton Transfer (ESPT) process.

Twisted Intramolecular Charge Transfer (TICT)

For some 7-aminoquinoline derivatives with flexible substituents, a non-radiative decay pathway known as Twisted Intramolecular Charge Transfer (TICT) can become significant.[11][12][16] In the excited state, intramolecular rotation around a single bond can lead to a conformation where the donor and acceptor moieties are perpendicular to each other. This "twisted" conformation is often non-emissive or weakly emissive, providing a pathway for efficient non-radiative decay and leading to fluorescence quenching, particularly in polar solvents.[16]

Experimental Characterization of Photophysical Properties

A thorough understanding of the photophysical properties of 7-aminoquinoline derivatives requires a combination of spectroscopic techniques.

Synthesis of 7-Aminoquinoline Derivatives

The synthesis of 7-aminoquinoline derivatives can be achieved through various organic chemistry methods. A common approach involves the reaction of a substituted 1,3-diaminobenzene with a β-dicarbonyl compound.[4]

Illustrative Synthetic Protocol: [4]

-

Preparation of Vinamidinium Salt: React a suitable acetic acid derivative with dimethylformamide (DMF) in the presence of a dehydrating agent like phosphorus oxychloride to form the corresponding 2-substituted vinamidinium salt.

-

Cyclization Reaction: A solution of the 2-substituted vinamidinium salt in an appropriate solvent (e.g., acetonitrile) is heated with 1,3-diaminobenzene.

-

Work-up and Purification: After the reaction is complete, the mixture is typically treated with water to precipitate the product. The crude product is then collected by filtration and purified by recrystallization or column chromatography.

The specific reaction conditions and reagents will vary depending on the desired substituents on the 7-aminoquinoline core.

UV-Visible Absorption and Fluorescence Spectroscopy

Steady-state absorption and fluorescence spectroscopy are the primary tools for characterizing the electronic transitions of these molecules.

-

UV-Visible Absorption Spectroscopy: This technique measures the amount of light absorbed by the sample at different wavelengths. The resulting spectrum reveals the wavelengths at which the molecule is excited to higher electronic states. The absorption maximum (λabs) corresponds to the S₀ → S₁ transition.

-

Fluorescence Spectroscopy: This technique measures the intensity of light emitted by the sample as a function of wavelength after excitation at a specific wavelength. The emission spectrum provides information about the energy of the fluorescent transition (S₁ → S₀), and the emission maximum is denoted as λem. The difference between the absorption and emission maxima is the Stokes shift .

Determination of Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed.[17] A common and reliable method for determining ΦF is the relative method, which compares the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.[17][18][19][20]

Protocol for Relative Quantum Yield Measurement: [17]

-

Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample (e.g., quinine sulfate in 0.1 M H₂SO₄).[21]

-

Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[19]

-

Spectroscopic Measurements:

-

Measure the UV-Vis absorption spectra of all solutions.

-

Measure the corrected fluorescence emission spectra of all solutions under identical experimental conditions (excitation wavelength, slit widths).

-

-

Data Analysis:

-

Integrate the area under the corrected fluorescence emission spectra for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard. The plots should be linear.

-

The quantum yield of the sample (Φs) can be calculated using the following equation:[17]

Φs = Φr * (Grads / Gradr) * (ns² / nr²)

Where:

-

Φr is the quantum yield of the reference.

-

Grads and Gradr are the gradients of the plots for the sample and reference, respectively.

-

ns and nr are the refractive indices of the sample and reference solutions, respectively.

-

Caption: Workflow for relative fluorescence quantum yield determination.

Fluorescence Lifetime (τ) Measurement

The fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. It is a crucial parameter for understanding the dynamics of the excited state. The most common technique for measuring fluorescence lifetimes is Time-Correlated Single Photon Counting (TCSPC).[21]

TCSPC Measurement Protocol: [21]

-

Excitation: The sample is excited with a high-repetition-rate pulsed light source (e.g., a picosecond laser diode).

-

Photon Detection: A sensitive, high-speed detector measures the arrival time of the emitted photons relative to the excitation pulse.

-

Data Acquisition: A histogram of photon arrival times is constructed, which represents the fluorescence decay profile.

-

Data Analysis: The decay curve is fitted to one or more exponential functions to extract the fluorescence lifetime(s).

Influence of Environmental Factors

The photophysical properties of 7-aminoquinoline derivatives are highly sensitive to their environment.

Solvent Effects (Solvatochromism)

As discussed earlier, the ICT character of 7-aminoquinoline derivatives leads to pronounced solvatochromism.[1][11][12][13] In general, an increase in solvent polarity leads to:

-

A bathochromic (red) shift in the emission maximum (λem).[1]

-

Often, a decrease in the fluorescence quantum yield (ΦF) in highly polar, protic solvents due to competing non-radiative decay pathways like TICT or enhanced intersystem crossing.[13][16]

-

Changes in the fluorescence lifetime (τ).[1]

Table 1: Illustrative Solvatochromic Data for a Hypothetical 7-Aminoquinoline Derivative

| Solvent | Polarity (ET(30)) | λabs (nm) | λem (nm) | Stokes Shift (cm⁻¹) | ΦF | τ (ns) |

| n-Hexane | 30.9 | 365 | 410 | 3100 | 0.85 | 5.0 |

| Toluene | 33.9 | 370 | 430 | 3800 | 0.70 | 4.5 |

| Dichloromethane | 41.1 | 380 | 480 | 5500 | 0.45 | 3.2 |

| Acetonitrile | 46.0 | 385 | 510 | 6300 | 0.20 | 2.1 |

| Methanol | 55.5 | 390 | 530 | 6700 | 0.10 | 1.5 |

Note: This data is illustrative and the actual values will depend on the specific derivative.

pH Effects

The fluorescence of 7-aminoquinoline derivatives can be highly sensitive to pH due to the protonation/deprotonation of the amino group and the quinoline nitrogen.[2] Protonation of the quinoline nitrogen can significantly alter the electronic structure and photophysical properties, often leading to changes in the absorption and emission spectra, quantum yield, and lifetime.[2] This pH sensitivity can be exploited for the development of fluorescent pH sensors.[2][22]

For example, protonation of the quinoline nitrogen can lead to a blue-shift in the emission, while protonation of the amino group can quench the fluorescence.[12] The specific response to pH is dependent on the pKa values of the ionizable groups and the specific substituents on the quinoline ring.[2]

Applications in Drug Development and Research

The unique photophysical properties of 7-aminoquinoline derivatives make them valuable tools in various stages of drug discovery and development.

-

High-Throughput Screening (HTS): Fluorescent probes based on 7-aminoquinolines can be used to develop assays for screening large libraries of compounds for their effects on specific biological targets.

-

Cellular Imaging: Their ability to permeate cell membranes and localize in specific organelles makes them excellent probes for studying cellular processes in real-time.[1] Two-photon microscopy, which utilizes the simultaneous absorption of two lower-energy photons, can be employed with certain 7-aminoquinoline derivatives for deeper tissue imaging with reduced phototoxicity.[1]

-

Drug Delivery: The fluorescent properties of these compounds can be used to track the delivery and release of drugs from nanoparticles or other delivery systems.

-

Diagnostics: 7-Aminoquinoline-based sensors can be developed for the detection of disease biomarkers.

Conclusion

7-Aminoquinoline derivatives represent a versatile class of fluorophores with a rich and tunable photophysical landscape. Their sensitivity to the local environment, governed by phenomena such as ICT, ESPT, and TICT, provides a powerful platform for the design of sophisticated molecular probes and sensors. A thorough understanding of their synthesis, spectroscopic characterization, and the influence of environmental factors is crucial for harnessing their full potential in drug development, bioimaging, and materials science. This guide has provided a comprehensive overview of these aspects, offering both the theoretical foundation and practical methodologies for researchers in the field.

References

- 1. Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and evaluation of anti-inflammatory 7-amino quinoline derivatives [wisdomlib.org]

- 7. Photophysical properties and photobiological behavior of amodiaquine, primaquine and chloroquine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Frontiers | 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets [frontiersin.org]

- 11. Synthesis, Photophysical Properties, Theoretical Studies, and Living Cancer Cell Imaging Applications of New 7-(Diethylamino)quinolone Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Catalytic-Type Excited-State N-H Proton-Transfer Reaction in 7-Aminoquinoline and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. An Efficient and Selective 7‑(Diethylamino)quinolin-2(1H)‑One-Chalcone Fluorescent Probe for Detecting Bisulfite in Wine Samples Using a Micellar Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Virtual Labs [mfs-iiith.vlabs.ac.in]

- 19. chem.uci.edu [chem.uci.edu]

- 20. jasco-global.com [jasco-global.com]

- 21. benchchem.com [benchchem.com]

- 22. researchgate.net [researchgate.net]

7-Aminoquinoline Derivatives: A Technical Guide to Novel Fluorescent Probes

Abstract

The quest for highly sensitive and selective fluorescent probes is a cornerstone of modern biological and chemical sciences. Among the myriad of fluorophores, the 7-aminoquinoline scaffold has emerged as a privileged structure, offering a unique combination of favorable photophysical properties, synthetic tractability, and environmental sensitivity. This technical guide provides an in-depth exploration of 7-aminoquinoline derivatives as novel fluorescent probes, designed for researchers, scientists, and drug development professionals. We will delve into the core principles of their design, synthesis, and the fundamental mechanisms governing their fluorescent responses, including Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT). Furthermore, this guide will present field-proven insights into their diverse applications, from cellular imaging of metal ions and pH to the detection of biomolecules, complete with detailed experimental protocols and comparative data.

Introduction: The Rise of 7-Aminoquinoline in Fluorescent Probe Design

Fluorescence-based technologies are indispensable tools in biomedical research and diagnostics, offering high sensitivity, rapid response times, and the ability for real-time visualization of biological processes.[1] While classic dyes like fluorescein and rhodamine have been workhorses in the field, there is a continuous demand for novel fluorophores with improved photostability, larger Stokes shifts, and tunable emission properties. The quinoline scaffold, a key structural motif in natural products and pharmaceuticals, has garnered significant attention as a core for fluorescent probes.[2]

The 7-Aminoquinoline Scaffold: Unique Photophysical Properties

The 7-aminoquinoline core is particularly advantageous due to the strong electron-donating nature of the amino group at the 7-position. This feature, often combined with electron-withdrawing substituents at other positions, can induce strong Intramolecular Charge Transfer (ICT) upon photoexcitation.[3] This ICT character is the foundation for many of the desirable properties of these probes, including:

-

Large Stokes Shifts: The significant change in dipole moment between the ground and excited states leads to a large separation between the maximum absorption and emission wavelengths, minimizing self-quenching and improving signal-to-noise ratios.[3][4]

-

Environmental Sensitivity: The emission properties of ICT-based fluorophores are often highly sensitive to the polarity of their local environment (solvatochromism), making them excellent probes for monitoring changes in cellular microenvironments or binding events.[5]

-

Tunability: The photophysical properties of the 7-aminoquinoline scaffold can be readily tuned through synthetic modifications, allowing for the rational design of probes for specific applications.[1]

Advantages over Traditional Fluorophores

Compared to some traditional fluorophores, 7-aminoquinoline derivatives can offer:

-

Simplified Synthesis: Many derivatives can be synthesized in high yields through catalyst-free or one-pot reactions.[3][6]

-

Enhanced Photostability: Certain derivatives exhibit improved resistance to photobleaching, which is crucial for long-term imaging experiments.

-

Biocompatibility: The quinoline motif is found in many biologically active compounds, and probes based on this scaffold have demonstrated good cell permeability and low cytotoxicity.[4][7]

Design and Synthesis Strategies for Functional 7-Aminoquinoline Probes

The versatility of the 7-aminoquinoline scaffold lies in its amenability to chemical modification. By strategically introducing different functional groups, one can fine-tune the probe's photophysical properties and introduce specific recognition moieties for target analytes.

The 7-Aminoquinoline Core: A Versatile Platform

A typical 7-aminoquinoline probe consists of three key components: the 7-aminoquinoline fluorophore, a linker (or spacer), and a receptor unit that selectively interacts with the target analyte. The design principle often revolves around modulating the electronic properties of the fluorophore upon analyte binding to the receptor.

Key Synthetic Pathways

A common and efficient method for synthesizing 2,4-disubstituted 7-aminoquinolines involves the condensation of m-phenylenediamine with unsymmetrical 1,3-diketones.[3] The incorporation of a strongly electron-withdrawing group, such as a trifluoromethyl group (-CF3), on one of the ketones can direct the cyclization to selectively produce the desired 7-aminoquinoline isomer, often without the need for a catalyst.

Representative Protocol: Catalyst-Free Synthesis of a 4-CF3-Substituted 7-Aminoquinoline [3]

-

Reactant Preparation: Dissolve m-phenylenediamine (1.0 mmol) and a trifluoromethyl-substituted 1,3-diketone (1.0 mmol) in a suitable solvent such as ethanol.

-

Reaction: Reflux the mixture for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of solution.

-

Purification: Collect the solid product by filtration and wash with cold ethanol. If necessary, further purify the product by recrystallization or column chromatography.

This straightforward approach allows for the generation of a library of 7-aminoquinoline derivatives with diverse substituents for screening and optimization.

Structure-Property Relationships: Tuning for Success

The photophysical properties of 7-aminoquinoline probes are highly dependent on their chemical structure. The interplay between electron-donating and electron-withdrawing groups is crucial for establishing the desired ICT characteristics.

| Substituent/Modification | Position | Effect on Photophysical Properties | Rationale | Reference |

| Electron-Withdrawing Group (e.g., -CF3) | 2 or 4 | Enhances ICT, leading to larger Stokes shifts and increased sensitivity to solvent polarity. | Creates a strong "push-pull" system with the electron-donating 7-amino group. | [3] |

| Electron-Donating Group (e.g., -OCH3) | 2 or 4 | May decrease ICT character compared to more strongly withdrawing groups. | Reduces the "pull" on the electrons from the 7-amino group. | [3] |

| Alkylation of 7-amino group (e.g., -N(Et)2) | 7 | Increases the electron-donating strength, often causing a red-shift in absorption and emission. | Alkyl groups are electron-donating, enhancing the "push" of the push-pull system. | [4] |

| Introduction of a Receptor Unit | Varies | Modulates fluorescence upon analyte binding through mechanisms like PET or by altering the ICT state. | The receptor's electronic properties change upon binding the analyte, which in turn affects the fluorophore. | [8][9] |

Fundamental Sensing Mechanisms of 7-Aminoquinoline Probes

The ability of 7-aminoquinoline derivatives to function as fluorescent probes is primarily based on their capacity to signal the presence of an analyte through a change in their fluorescence output. This is typically achieved through two main photophysical mechanisms: Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT).

Photoinduced Electron Transfer (PET)

PET-based sensors are multi-component systems where a fluorophore is connected to a recognition group (receptor) by a short, unconjugated linker.[10][11] In the "off" state (no analyte), the receptor can donate an electron to the photoexcited fluorophore, quenching its fluorescence.[11] Upon binding to an analyte, the electron-donating ability of the receptor is suppressed, inhibiting the PET process and "turning on" the fluorescence.[10][11]

Intramolecular Charge Transfer (ICT)

As previously discussed, many 7-aminoquinoline probes operate via an ICT mechanism.[3][4] In these systems, the fluorophore itself has a "push-pull" electronic structure.[12] The sensing mechanism relies on the analyte interacting with either the electron-donating or electron-withdrawing part of the molecule, which alters the energy of the ICT excited state and thus modulates the emission wavelength and/or intensity.[12] This often results in a ratiometric response, where the ratio of fluorescence intensities at two different wavelengths changes, providing a more robust and reliable signal.

Applications in Cellular Imaging and Biosensing

The unique properties of 7-aminoquinoline derivatives have led to their successful application in a wide range of biological and chemical sensing scenarios.

Probes for Metal Ions

Metal ions like zinc (Zn²⁺) and copper (Cu²⁺) are essential for numerous biological processes, and their dysregulation is associated with various diseases. 7-aminoquinoline derivatives, particularly those based on the 8-aminoquinoline scaffold, have been extensively developed as fluorescent probes for these ions.[7][13] The nitrogen and oxygen atoms of the quinoline ring can act as a chelating unit, and upon metal binding, the fluorescence is often enhanced due to the inhibition of PET or other non-radiative decay pathways (Chelation-Enhanced Fluorescence, CHEF).[2][7]

| Probe | Target Ion | Sensing Mechanism | Detection Limit | Key Features | Reference |

| TSQ | Zn²⁺ | CHEF | - | One of the most widely used zinc probes in biology. | [7] |

| QZ1/QZ2 | Zn²⁺ | CHEF/PET | Sub-micromolar | Fluorescein-based with 8-aminoquinoline receptor; rapid and reversible. | [14] |

| Bqbpxn | Zn²⁺ | CHEF | 10 ppb | Semi-rigid spacer enhances selectivity. | [13] |

Experimental Protocol: Imaging Intracellular Zinc with a 7-Aminoquinoline-Based Probe

-

Cell Culture: Plate cells (e.g., HeLa or U2OS) on glass-bottom dishes and culture overnight in appropriate media.

-

Probe Loading: Prepare a stock solution of the zinc probe (e.g., 1 mM in DMSO). Dilute the stock solution in serum-free media to a final working concentration (typically 1-10 µM).

-

Incubation: Remove the culture media from the cells, wash once with phosphate-buffered saline (PBS), and incubate the cells with the probe-containing media for 30-60 minutes at 37°C.

-

Washing: Remove the probe solution and wash the cells twice with PBS to remove any excess, non-internalized probe.

-

Imaging: Add fresh media or PBS to the cells. Image the cells using a fluorescence microscope with appropriate excitation and emission filters for the specific probe.

-

Positive Control: To confirm the probe's response to zinc, cells can be treated with a zinc salt (e.g., 50 µM ZnCl₂) and a zinc ionophore (e.g., pyrithione) for a short period before or during imaging.

Probes for pH and Polarity

Given their ICT nature, 7-aminoquinoline derivatives are inherently sensitive to their environment. This property has been harnessed to create probes for pH and local polarity.[3][5] For pH sensing, protonation or deprotonation of the quinoline nitrogen or the 7-amino group can significantly alter the electronic properties of the fluorophore, leading to a change in fluorescence.[8][9][15] For instance, protonation can inhibit the PET process in some designs, causing a fluorescence "turn-on" in acidic environments.[15] These probes are valuable for studying cellular compartments with different pH values, such as lysosomes (acidic) and mitochondria.

Future Directions and Emerging Trends

The field of 7-aminoquinoline fluorescent probes continues to evolve, with several exciting trends on the horizon:

-

Two-Photon and Near-Infrared (NIR) Probes: Developing probes with excitation in the NIR region is highly desirable for deep-tissue imaging, as it minimizes autofluorescence and light scattering.[3]

-

Theranostic Applications: Combining the imaging capabilities of 7-aminoquinoline probes with a therapeutic function (e.g., photodynamic therapy or targeted drug delivery) is a promising area of research.

-

Advanced Materials and Conjugates: Incorporating 7-aminoquinoline fluorophores into polymers, nanoparticles, or bioconjugates can lead to new materials with enhanced sensing capabilities and targeted delivery to specific cells or tissues.

Conclusion

7-aminoquinoline derivatives represent a powerful and versatile class of fluorescent probes. Their favorable photophysical properties, rooted in the principles of Intramolecular Charge Transfer and Photoinduced Electron Transfer, combined with their synthetic accessibility, have enabled the development of highly sensitive and selective tools for a wide range of applications in chemistry and biology. From visualizing the intricate dance of metal ions in living cells to sensing subtle changes in pH, these probes continue to shed light on complex biological processes. As research in this area progresses, we can anticipate the emergence of even more sophisticated 7-aminoquinoline-based tools that will further push the boundaries of molecular imaging and diagnostics.

References

- 1. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. crimsonpublishers.com [crimsonpublishers.com]

- 3. Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Photophysical Properties, Theoretical Studies, and Living Cancer Cell Imaging Applications of New 7-(Diethylamino)quinolone Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Highly sensitive water-soluble fluorescent ph sensors based on the 7-amino-1-methylquinolinium chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Photoinduced electron transfer (PeT) based fluorescent probes for cellular imaging and disease therapy - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 11. almacgroup.com [almacgroup.com]

- 12. Fluorescent Probes as a Tool in Diagnostic and Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quinoline-tagged fluorescent organic probes for sensing of nitro-phenolic compounds and Zn2+ ions at the ppb level - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. An aminoquinoline based biocompatible fluorescent and colourimetric pH sensor designed for cancer cell discrimination - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Quinoline-Carboxylic Acids for Selective Metal Ion Detection

Foreword: This guide addresses the principles and applications of quinoline-carboxylic acids as selective metal ion sensors. It is important to note that while the specific compound 7-Aminoquinoline-2-carboxylic acid is a known chemical entity used as a synthetic building block, there is a notable absence of published scientific literature detailing its application as a selective metal ion sensor. Therefore, to provide a technically rich and data-driven guide, this document will focus on the closely related and well-characterized analogue, 8-Hydroxyquinoline-2-carboxylic acid (HQC) . The principles, mechanisms, and experimental protocols discussed are representative of this class of compounds and provide a strong theoretical and practical framework for researchers exploring the potential of substituted quinoline-2-carboxylic acids in metal ion detection.

Introduction to Quinoline-Based Fluorescent Sensors

Quinoline and its derivatives are a cornerstone in the development of fluorescent chemosensors for metal ions.[1] Their rigid, aromatic structure provides a robust fluorophore backbone, while strategically placed functional groups, such as hydroxyl (-OH) or amino (-NH₂) groups, act as metal ion binding sites (chelators). The core principle of these sensors lies in the modulation of their photophysical properties upon metal ion coordination.

The sensing mechanism is often governed by processes such as:

-

Chelation-Enhanced Fluorescence (CHEF): In the free ligand, fluorescence is often quenched by photoinduced electron transfer (PET) from the chelating group to the quinoline ring. Upon binding a metal ion, this PET process is inhibited, "turning on" the fluorescence.

-

Internal Charge Transfer (ICT): Metal binding can alter the electron-donating or -withdrawing properties of the substituents, modifying the ICT character of the molecule and leading to a shift in the emission wavelength.

The structure of quinoline-2-carboxylic acid provides a tridentate chelation site involving the quinoline nitrogen, the carboxylic oxygen, and a functional group at a nearby position (like the hydroxyl group in 8-Hydroxyquinoline-2-carboxylic acid), leading to the formation of stable complexes with metal ions.[2]

Quantitative Data: Metal Ion Selectivity of 8-Hydroxyquinoline-2-carboxylic acid (HQC)

The selective binding of a sensor to its target ion in the presence of other competing ions is critical for its practical application. Studies on 8-Hydroxyquinoline-2-carboxylic acid (HQC) have quantified its binding affinity for a range of divalent and trivalent metal ions. The stability constants (Log K₁) for the formation of the 1:1 metal-ligand complex are summarized below. A higher Log K₁ value indicates a stronger binding affinity.

| Metal Ion | Log K₁ |

| Mg(II) | 4.93 |

| Ca(II) | 6.16 |

| Sr(II) | 4.82 |

| Ba(II) | 4.10 |

| La(III) | 10.13 |

| Gd(III) | 9.89 |

| Cu(II) | 12.00 |

| Zn(II) | 9.10 |

| Cd(II) | 8.57 |

| Pb(II) | 11.35 |

Data sourced from a study on the metal ion coordinating properties of HQC in 0.1 M NaClO₄ at 25 °C.[2]

As the data indicates, HQC exhibits particularly high binding affinity for Cu(II) and Pb(II), suggesting strong selectivity for these heavy metal ions over common alkali earth metals like Mg(II) and Ca(II).[2]

Signaling Pathway and Experimental Workflow

The interaction between a quinoline-based sensor and a metal ion follows a distinct pathway, leading to a measurable signal. This process, along with a typical experimental workflow, is visualized below.

Signaling Mechanism: Chelation-Enhanced Fluorescence (CHEF)

The diagram below illustrates the CHEF mechanism, a common pathway for quinoline sensors. In the unbound state, the lone pair of electrons on the donor atom (e.g., the oxygen of the hydroxyl group) quenches the fluorescence of the quinoline fluorophore via Photoinduced Electron Transfer (PET). Upon chelation with a metal ion, these electrons are engaged in the coordinate bond, inhibiting the PET process and causing a significant increase in fluorescence emission.

Caption: Proposed CHEF signaling pathway for a quinoline-based sensor.

General Experimental Workflow

The process of using a fluorescent chemosensor for metal ion quantification involves several key steps, from sample preparation to data analysis.

Caption: General workflow for metal ion detection using a fluorescent sensor.

Experimental Protocols

The following protocols provide a generalized methodology for the synthesis of a quinoline-2-carboxylic acid derivative and its use in a metal ion detection experiment.

Synthesis of Quinoline-2-carboxylic Acid via Oxidation

This protocol describes a common method for synthesizing the quinoline-2-carboxylic acid core structure from 2-methylquinoline (quinaldine).[3]

Materials:

-

2-Methylquinoline (Quinaldine)

-

Potassium Permanganate (KMnO₄)

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl), 10% solution

-

Distilled Water

-

Ethanol (for recrystallization)

Procedure:

-

Preparation of Reaction Mixture: In a round-bottom flask fitted with a reflux condenser, dissolve NaOH (1.2 molar equivalents to 2-methylquinoline) in distilled water. Add 2-methylquinoline (1 molar equivalent) to the alkaline solution.

-

Oxidation: While stirring vigorously, add powdered KMnO₄ (3 molar equivalents) in small portions to control the exothermic reaction.

-

Reflux: Once the addition is complete, heat the mixture to reflux for 4-6 hours, or until the purple color of the permanganate disappears, leaving a brown precipitate of manganese dioxide (MnO₂).

-

Filtration: While the mixture is still hot, filter it through a Celite pad to remove the MnO₂ precipitate. Wash the filter cake with a small amount of hot water.

-

Acidification: Cool the combined filtrate in an ice bath. Slowly acidify the solution with 10% HCl while stirring until the pH reaches ~3-4. Quinoline-2-carboxylic acid will precipitate as a white or off-white solid.

-

Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold distilled water to remove residual salts.

-

Recrystallization: Purify the crude product by recrystallizing from an ethanol/water mixture to yield pure quinoline-2-carboxylic acid.

-

Drying: Dry the purified crystals in a vacuum oven.

Protocol for Metal Ion Titration using a Fluorescent Sensor

This protocol outlines the steps for evaluating the response of a quinoline-based sensor to a metal ion.

Materials & Equipment:

-

Stock solution of the sensor (e.g., HQC) at 1 mM in DMSO.

-

Stock solutions of various metal salts (e.g., CuCl₂, ZnCl₂, MgCl₂) at 10 mM in deionized water.

-

Buffer solution (e.g., 10 mM HEPES, pH 7.4).

-

Quartz cuvette (1 cm path length).

-

Spectrofluorometer.

Procedure:

-

Instrument Setup: Turn on the spectrofluorometer and allow the lamp to warm up. Set the excitation and emission slits to an appropriate width (e.g., 5 nm).

-

Baseline Measurement: Add 2 mL of the buffer solution to the cuvette. Place a 2 µL aliquot of the sensor stock solution into the cuvette to achieve a final concentration of 1 µM. Mix gently.

-

Determine Optimal Wavelengths: Perform an excitation scan (while holding emission fixed at an estimated λ_em) and an emission scan (while holding excitation fixed at the determined λ_ex) to find the optimal excitation and emission maxima for the sensor in the buffer.

-

Titration: Set the spectrofluorometer to record fluorescence intensity at the optimal λ_em.

-

Initial Reading: Record the initial fluorescence intensity (F₀) of the sensor solution.

-

Incremental Additions: Add a small aliquot (e.g., 1-2 µL) of a metal ion stock solution to the cuvette. Mix gently and allow the signal to stabilize (approx. 30-60 seconds).

-

Record Fluorescence: Measure and record the new fluorescence intensity (F).

-

Repeat: Continue adding aliquots of the metal ion solution, recording the intensity after each addition, until the fluorescence signal reaches a plateau.

-

Selectivity Test: Repeat steps 2-8 with different metal ions to compare the sensor's response and determine its selectivity.

Conclusion

Substituted quinoline-2-carboxylic acids, particularly 8-hydroxyquinoline-2-carboxylic acid, are potent and highly selective chelators for heavy metal ions like Cu(II) and Pb(II). Their synthesis is well-established, and their fluorescent response can be readily quantified using standard spectrofluorometric techniques. The robust chelation-enhanced fluorescence mechanism provides a clear "turn-on" signal, making them excellent candidates for the development of novel sensors. While this compound remains an underexplored molecule in this context, the foundational data from its isomers strongly suggest its potential as a valuable scaffold for future research in environmental monitoring, diagnostics, and drug development.

References

The Antiproliferative and Cytotoxic Effects of Quinoline Carboxylic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities. Among these, quinoline carboxylic acids have emerged as a promising class of compounds with significant antiproliferative and cytotoxic effects against various cancer cell lines. This technical guide provides an in-depth overview of the current understanding of these effects, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Quantitative Data Summary: Antiproliferative and Cytotoxic Activities

The cytotoxic and antiproliferative activities of quinoline carboxylic acid derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds. The following tables summarize the reported IC50 values for various quinoline carboxylic acid derivatives.

Table 1: In Vitro Anticancer Activity of Quinoline-2-Carboxylic Acid Derivatives

| Compound | Cancer Cell Line | IC50 Value | Reference |

| Quinoline-2-carboxylic acid | HeLa (Cervical Cancer) | Significant Cytotoxicity | [1] |

| Quinoline-2-carboxylic acid | MCF-7 (Breast Cancer) | Remarkable Growth Inhibition | [1] |

| Aryl ester of Quinoline-2-carboxylic acid | PC3 (Prostate Cancer) | 26 µg/mL | [2] |

Table 2: In Vitro Anticancer Activity of Quinoline-3-Carboxylic Acid Derivatives

| Compound | Cancer Cell Line | IC50 Value | Reference |

| Quinoline-3-carboxylic acid | MCF-7 (Breast Cancer) | Remarkable Growth Inhibition | [1] |

| 2,4-disubstituted quinoline-3-carboxylic acid derivatives (2f and 2l) | MCF-7 (Breast Cancer), K562 (Leukemia) | Micromolar Inhibition | [3] |

Table 3: In Vitro Anticancer Activity of Quinoline-4-Carboxylic Acid Derivatives

| Compound | Cancer Cell Line | IC50 Value | Reference |

| Quinoline-4-carboxylic acid | MCF-7 (Breast Cancer) | Remarkable Growth Inhibition | [1] |

| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (3j) | MCF-7 (Breast Cancer) | GI50 < 10 µM | [4] |

| 2-(3-Bromophenyl)-6-chloroquinoline-4-carboxylic acid (3b) | MCF-7 (Breast Cancer) | GI50 ~ 20 µM | [4] |

| 6-Chloro-2-(2,4-dimethoxyphenyl)quinoline-4-carboxylic acid (3i) | MCF-7 (Breast Cancer) | GI50 ~ 30 µM | [4] |

| Novel quinoline analogs of ketoprofen (Compound 6d) | A2780/RCIS (Ovarian Cancer) | >100 µM (as MRP2 inhibitor) | [5] |

Table 4: In Vitro Anticancer Activity of Other Quinoline Carboxylic Acid Derivatives

| Compound | Cancer Cell Line | IC50 Value | Reference |

| 1,2-dihydro-2-oxo-4-quinoline carboxylic acids | MCF-7 (Breast Cancer) | Remarkable Growth Inhibition | [1] |

| Kynurenic acid (hydrate) | MCF-7 (Breast Cancer) | Remarkable Growth Inhibition | [1] |

| 1-[2-(ethoxy)carbonyl-2-cyano-1-(4-hydroxy-3-methoxy)phenylvinyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (7c) | MCF-7 (Breast Cancer) | 1.73 ± 0.27 µg/mL | [6] |

| Quinoline-chalcone derivative (12e) | MGC-803 (Gastric Cancer) | 1.38 µM | [7] |

| Quinoline-chalcone derivative (12e) | HCT-116 (Colon Cancer) | 5.34 µM | [7] |

| Quinoline-chalcone derivative (12e) | MCF-7 (Breast Cancer) | 5.21 µM | [7] |

Experimental Protocols

The evaluation of the antiproliferative and cytotoxic effects of quinoline carboxylic acids relies on a variety of well-established in vitro assays. This section provides detailed methodologies for the key experiments cited in the literature.

Cell Viability and Cytotoxicity Assays

The MTT assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase to form formazan, an insoluble purple product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[8]

-

Compound Treatment: Treat the cells with various concentrations of the quinoline carboxylic acid derivatives for the desired incubation period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically 630 nm.

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.

The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins, providing a measure of total protein mass and, consequently, cell number.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of the quinoline carboxylic acid derivatives for the desired incubation period.

-

Cell Fixation: After incubation, gently add 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for at least 1 hour to fix the cells.[10]

-

Washing: Remove the TCA and wash the plates four to five times with 1% (v/v) acetic acid to remove unbound dye.[10][11] Allow the plates to air dry completely.

-

SRB Staining: Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[11]

-

Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB.

-

Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[11]

-

Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[11]

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Cell Cycle Analysis using Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Protocol:

-

Cell Treatment: Treat cells with the quinoline carboxylic acid derivative at the desired concentration and for the appropriate time.

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with cold PBS, and fix them in ice-cold 70% ethanol while vortexing gently.[12][13] Store the fixed cells at 4°C for at least 30 minutes.[12]

-

Washing: Centrifuge the fixed cells and wash twice with cold PBS to remove the ethanol.[12]

-

RNase Treatment: Resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL) to ensure that only DNA is stained.[13]

-

Propidium Iodide Staining: Add propidium iodide solution (e.g., 50 µg/mL) to the cell suspension.[13] Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence is typically measured in the FL2 or FL3 channel.[14]

-

Data Analysis: Analyze the DNA content histograms using appropriate software to determine the percentage of cells in each phase of the cell cycle.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic signaling pathway, such as Bax, Bcl-2, and caspases.

Protocol:

-

Cell Lysis: Treat cells with the quinoline carboxylic acid derivative, harvest them, and lyse them in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., Bradford or BCA assay).

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3) overnight at 4°C.[15][16]

-

Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.

-

Washing: Wash the membrane again with TBST.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize them using an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[15]

Signaling Pathways and Mechanisms of Action

Quinoline carboxylic acids exert their antiproliferative and cytotoxic effects through various mechanisms, primarily by inducing apoptosis and causing cell cycle arrest. The following diagrams illustrate the key signaling pathways and experimental workflows involved.

The induction of apoptosis is a key mechanism by which quinoline carboxylic acids eliminate cancer cells. This programmed cell death can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.

References

- 1. Flow cytometry with PI staining | Abcam [abcam.com]

- 2. Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. SRB assay for measuring target cell killing [protocols.io]

- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 13. ucl.ac.uk [ucl.ac.uk]

- 14. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

A Technical Guide to the Anti-inflammatory Potential of Novel Quinoline Derivatives

Introduction: The Imperative for Novel Anti-inflammatory Agents

Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense and tissue repair, yet a principal driver of pathology in a vast array of human diseases when dysregulated. Chronic inflammatory conditions such as rheumatoid arthritis, inflammatory bowel disease (IBD), psoriasis, and atherosclerosis represent a significant global health burden. While existing anti-inflammatory drugs, including non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are mainstays of treatment, their utility is often limited by adverse side effects and incomplete efficacy.[1][2] This therapeutic gap underscores the urgent need for novel agents that can offer improved safety and targeted immunomodulation.

In the landscape of medicinal chemistry, certain molecular frameworks, known as "privileged structures," appear repeatedly in successful therapeutic agents due to their ability to interact with multiple biological targets. The quinoline scaffold, a bicyclic aromatic heterocycle, is a quintessential example of such a structure.[3][4] Its derivatives are found in a wide range of clinically used drugs with diverse activities, including antimalarial (Chloroquine), antibacterial (Ofloxacin), and anticancer properties.[3][4] This proven versatility has catalyzed extensive research into its potential as a template for new anti-inflammatory drugs.[5]

This technical guide provides an in-depth exploration of novel quinoline derivatives as a promising class of anti-inflammatory agents. We will dissect their multifaceted mechanisms of action, provide detailed, field-proven protocols for their preclinical evaluation, and synthesize key structure-activity relationships (SAR) to guide future drug design. This document is intended for researchers, medicinal chemists, and drug development professionals dedicated to pioneering the next generation of inflammation therapeutics.

Part 1: Unraveling the Mechanisms of Action

The anti-inflammatory efficacy of quinoline derivatives stems from their ability to modulate multiple key components of the inflammatory cascade. Rather than acting as a "magic bullet" for a single target, their strength lies in the simultaneous inhibition of several pro-inflammatory pathways, offering a more comprehensive approach to controlling inflammation.

Modulation of Core Inflammatory Signaling Pathways

Inflammatory responses are orchestrated by complex intracellular signaling networks. Quinoline derivatives have been shown to intervene at critical nodes within these pathways.

The Nuclear Factor-kappa B (NF-κB) family of transcription factors are master regulators of inflammation.[6] In a resting state, NF-κB dimers are held inactive in the cytoplasm by Inhibitor of κB (IκB) proteins.[7] Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation.[7][8] This frees NF-κB to translocate to the nucleus, where it drives the expression of a multitude of pro-inflammatory genes, including cytokines (TNF-α, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[8][9]

Novel quinoline derivatives have demonstrated potent inhibition of this pathway.[10] For instance, 8-(tosylamino)quinoline (8-TQ) was found to suppress NF-κB activation by blocking the upstream signaling of IκBα, IKK, and Akt.[8] Other derivatives interfere directly with NF-κB's nuclear translocation or its ability to bind to DNA, effectively shutting down the transcription of inflammatory mediators.[6][7] This targeted intervention at the heart of the inflammatory response is a primary reason for the therapeutic potential of the quinoline scaffold.

The Mitogen-Activated Protein Kinase (MAPK) cascades, comprising primarily the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways, are crucial for transducing extracellular stimuli into cellular responses, including inflammation.[9][11] Activation of these pathways by stimuli like LPS leads to the phosphorylation and activation of downstream transcription factors (e.g., AP-1), which, like NF-κB, promote the expression of inflammatory genes. Several 2,3-disubstituted quinoline derivatives have been shown to significantly suppress the phosphorylation of MAPKs in activated macrophages, thereby reducing the production of pro-inflammatory cytokines.[12]

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is the principal signaling mechanism for a wide array of cytokines and growth factors that are pivotal in immunity and inflammation.[13] Dysregulation of this pathway is implicated in autoimmune diseases like rheumatoid arthritis. Recently, quinoline and quinazoline derivatives have been developed as potent pan-JAK inhibitors, blocking the signaling of multiple cytokines simultaneously.[14][15] For example, certain imidazo[4,5-c]quinoline derivatives were found to potently inhibit both the JAK/STAT and NF-κB pathways, demonstrating strong anti-inflammatory activity in animal models of IBD.[14]

Inhibition of Pro-inflammatory Enzymes and Targets

Beyond broad signaling pathways, quinoline derivatives can exhibit specificity for key enzymes involved in the synthesis of inflammatory mediators.

-

Cyclooxygenase (COX): COX enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation. Some quinoline derivatives have been specifically designed as inhibitors of COX, particularly the inducible COX-2 isoform.[1][4][16]

-

Phosphodiesterase 4 (PDE4): PDE4 is an enzyme that degrades cyclic AMP (cAMP), a molecule that generally has anti-inflammatory effects. By inhibiting PDE4, quinoline derivatives can increase intracellular cAMP levels, leading to a suppression of inflammatory cell activation and cytokine release.[1][16]

-

NLRP3 Inflammasome: A more recently explored target is the NLRP3 inflammasome, a multi-protein complex that, when activated, leads to the cleavage and release of the highly pro-inflammatory cytokines IL-1β and IL-18. Novel quinoline analogues have been discovered that directly target and inhibit NLRP3 inflammasome assembly and activation, showing significant therapeutic effects in a mouse model of ulcerative colitis.[17]

Part 2: A Practical Guide to Preclinical Evaluation

The translation of a promising chemical scaffold into a viable drug candidate requires a rigorous and systematic evaluation process. This section outlines validated, step-by-step protocols for assessing the anti-inflammatory potential of novel quinoline derivatives, progressing from high-throughput in vitro screens to more complex in vivo models.

In Vitro Screening: The Foundation of Discovery

In vitro assays are indispensable for the initial characterization of compounds. They are cost-effective, allow for high-throughput screening, and provide the first mechanistic insights.[11] The causality behind this multi-step process is to first establish a non-toxic concentration range before assessing specific anti-inflammatory activity, ensuring that observed effects are not merely a result of cell death.

-

Principle: This colorimetric assay measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

-

Procedure:

-

Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the quinoline derivatives (e.g., 0.1 to 100 µM) in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for toxicity (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control. This determines the non-cytotoxic concentration range for subsequent assays.[18]

-

-

Principle: LPS, a component of Gram-negative bacteria, is a potent activator of macrophages via TLR4, inducing a strong inflammatory response. The Griess assay measures nitrite (a stable breakdown product of NO), while ELISA provides specific quantification of secreted cytokines.[12][18]

-

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at 2 x 10⁵ cells/well and allow to adhere overnight.

-

Pre-treatment: Treat the cells with non-toxic concentrations of the quinoline derivatives for 1 hour.

-

Inflammatory Stimulus: Add LPS (final concentration 1 µg/mL) to all wells except the negative control.

-

Incubation: Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Supernatant Collection: Collect the cell culture supernatant for analysis.

-

NO Measurement (Griess Assay):

-

Mix 50 µL of supernatant with 50 µL of Griess Reagent A (sulfanilamide solution) in a 96-well plate.

-